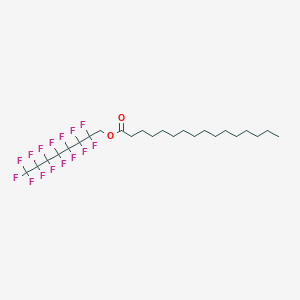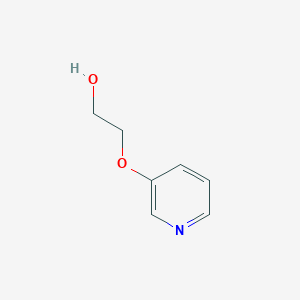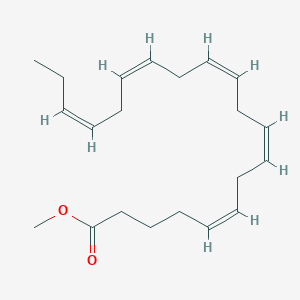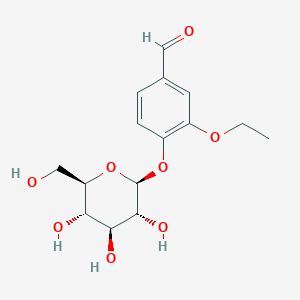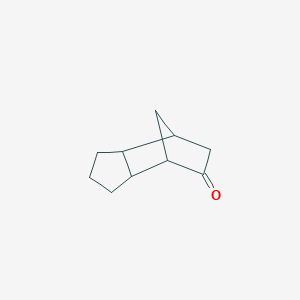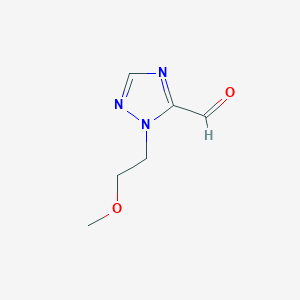
8-Ethenylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research applications. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential use in various fields, including materials science, environmental science, and biomedical research.
Applications De Recherche Scientifique
8-Ethenylfluoranthene has a wide range of scientific research applications. It is commonly used as a model compound for studying the environmental fate and transport of 8-Ethenylfluoranthenes. It has been found to be a useful tool for investigating the adsorption, desorption, and biodegradation of 8-Ethenylfluoranthenes in soil and water systems. In addition, 8-ethenylfluoranthene has been used as a fluorescent probe for studying protein-ligand interactions in biochemical research.
Mécanisme D'action
The mechanism of action of 8-ethenylfluoranthene is not well understood. However, it is believed to interact with cellular components such as DNA, RNA, and proteins. This interaction can result in changes in gene expression and protein function, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that exposure to 8-ethenylfluoranthene can cause various biochemical and physiological effects. It has been found to be mutagenic and carcinogenic in animal studies. In addition, it has been shown to cause oxidative stress and inflammation in cells. Furthermore, exposure to 8-ethenylfluoranthene has been associated with developmental and reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
8-Ethenylfluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other 8-Ethenylfluoranthenes. However, one limitation of 8-ethenylfluoranthene is its low solubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are many future directions for research on 8-ethenylfluoranthene. One area of interest is the development of new methods for synthesizing this compound with higher yields and purity. Another area of interest is the investigation of the potential health effects of exposure to 8-ethenylfluoranthene in humans. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with cellular components. Finally, there is a need for further studies on the environmental fate and transport of 8-ethenylfluoranthene, particularly in soil and water systems.
Conclusion
In conclusion, 8-ethenylfluoranthene is a useful compound for scientific research applications. Its synthesis method is relatively simple, and it has many advantages for lab experiments. However, it is important to be aware of its potential health effects and limitations when working with this compound. Further research is needed to better understand the mechanism of action and environmental fate and transport of 8-ethenylfluoranthene.
Méthodes De Synthèse
The synthesis of 8-ethenylfluoranthene involves the reaction of fluoranthene with acetylene in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 8-ethenylfluoranthene and hydrogen gas. The yield of this reaction can be improved by using a higher concentration of acetylene and a higher reaction temperature.
Propriétés
Numéro CAS |
114689-57-5 |
|---|---|
Nom du produit |
8-Ethenylfluoranthene |
Formule moléculaire |
C18H12 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
8-ethenylfluoranthene |
InChI |
InChI=1S/C18H12/c1-2-12-9-10-14-15-7-3-5-13-6-4-8-16(18(13)15)17(14)11-12/h2-11H,1H2 |
Clé InChI |
WTKXVQOMXURINP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
SMILES canonique |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Synonymes |
poly(11-vinylfluoranthene) PVFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



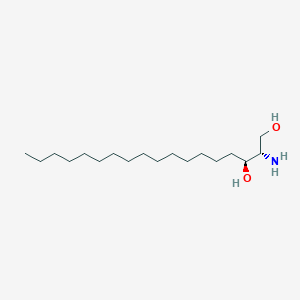
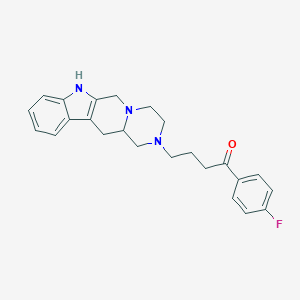
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)

